molecular formula C18H16ClF2N3OS B15001437 3-(3-Chloro-4-fluorophenyl)-1-(4-fluorobenzyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

3-(3-Chloro-4-fluorophenyl)-1-(4-fluorobenzyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

Cat. No.: B15001437
M. Wt: 395.9 g/mol
InChI Key: WBRDMXCYUSQNPO-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, chlorinated and fluorinated phenyl groups, and a urea moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorinated and fluorinated phenyl groups. The final step involves the formation of the urea moiety through a reaction with an appropriate isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorinated and fluorinated phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluorophenol: A simpler compound with similar halogenated phenyl groups.

    2-pyrrolidone: Contains a lactam ring, similar to the thiazole ring in the target compound.

Uniqueness

3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is unique due to its combination of a thiazole ring, multiple halogenated phenyl groups, and a urea moiety

Properties

Molecular Formula

C18H16ClF2N3OS

Molecular Weight

395.9 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C18H16ClF2N3OS/c1-11-9-22-18(26-11)24(10-12-2-4-13(20)5-3-12)17(25)23-14-6-7-16(21)15(19)8-14/h2-8,11H,9-10H2,1H3,(H,23,25)

InChI Key

WBRDMXCYUSQNPO-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(CC2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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